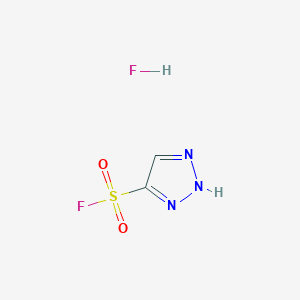

2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

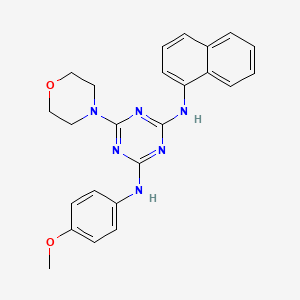

2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties and are used in medicinal chemistry as building blocks for more complex chemical compounds . The transformation of this compound proceeds through a thermal 1,3-dipolar cycloaddition of the azide and ESF to give a sulfonyl fluoride substituted triazoline .

Synthesis Analysis

The synthesis of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride involves a thermal 1,3-dipolar cycloaddition of the azide and ESF to give a sulfonyl fluoride substituted triazoline . This triazoline then spontaneously aromatizes through formal loss of HF/SO2 to give the stable triazole products .Molecular Structure Analysis

The molecular structure of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride is characterized by a five-membered ring containing three nitrogen atoms . The 2H-1,2,3-triazole tautomer is the major form in aqueous solution .Chemical Reactions Analysis

The chemical reactions involving 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride are characterized by the transformation of the compound through a thermal 1,3-dipolar cycloaddition of the azide and ESF to give a sulfonyl fluoride substituted triazoline . This triazoline then spontaneously aromatizes through formal loss of HF/SO2 to give the stable triazole products .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride include a molecular weight of 171.13 . The compound is a powder and has a storage temperature of -10 . More detailed properties like melting point, boiling point, density, molecular formula, and toxicity information can be found on chemical databases .Safety and Hazards

The safety and hazards associated with 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride include the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazoles can inhibit human methionine aminopeptidase type 2 (hmetap2) , which plays a crucial role in protein synthesis and cell cycle progression.

Mode of Action

1,2,3-triazoles are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole moiety . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

1,2,3-triazoles are known to affect a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with 1,2,3-triazoles , it’s likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

2H-triazole-4-sulfonyl fluoride;hydrofluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FN3O2S.FH/c3-9(7,8)2-1-4-6-5-2;/h1H,(H,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPAGNUGXYUXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1S(=O)(=O)F.F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2907574.png)

methanone](/img/structure/B2907579.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2907592.png)

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)